2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring at position 3. Its synthesis likely involves coupling piperazine derivatives with activated pyrimidine intermediates, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c1-10-19-12(15(16,17)18)8-13(20-10)21-3-5-22(6-4-21)14(23)11-2-7-24-9-11/h2,7-9H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAOPKPOIJAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CSC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking an electrophilic carbon on the pyrimidine core.
Addition of the Thienylcarbonyl Group: The thienylcarbonyl group is typically added through an acylation reaction using thienylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s C-2 and C-4 positions are susceptible to nucleophilic substitution due to electron deficiency caused by the trifluoromethyl group. For example:
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Aminolysis : Reaction with amines (e.g., piperazine derivatives) at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO can yield derivatives with modified substituents .
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Halogenation : Electrophilic halogenation is limited due to deactivation by the trifluoromethyl group, but directed ortho-metalation strategies using LDA or Grignard reagents could functionalize adjacent positions .
Hydrolysis of the Thienylcarbonyl-Piperazine Amide Bond
The amide linkage between the piperazine and thienylcarbonyl group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux (12h) | 3-Thiophenecarboxylic acid + 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, 80°C (8h) | Same as above | Base-induced cleavage |
This reactivity aligns with analogous piperazine-carboxamide hydrolysis observed in antiviral scaffolds and kinase inhibitors .
Coupling Reactions at the Thiophene Ring
The thiophene moiety participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Using Pd catalysts (e.g., Pd(PPh₃)₄), the 5-position of the thiophene reacts with aryl boronic acids to form biaryl derivatives .
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Electrophilic Aromatic Substitution : Nitration or sulfonation at the 5-position occurs under mild conditions, leveraging the electron-rich thiophene ring.
Functionalization of the Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes alkylation or acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form tertiary amines .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives, though steric hindrance from the thienylcarbonyl group may slow kinetics .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine to a tetrahydropyrimidine, altering its electronic properties and biological activity .
Stability and Degradation Pathways
Scientific Research Applications
Adenosine Receptor Antagonism
Research has indicated that compounds with similar structures exhibit activity as antagonists of the A2A adenosine receptor. These receptors are implicated in various neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. The antagonism of these receptors may provide neuroprotective effects and improve motor function in affected patients .
Anticancer Activity
The potential of 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine as an anticancer agent has been investigated due to its ability to inhibit tumor growth by blocking the immunoescaping mechanisms of cancer cells. This property is particularly relevant in the context of developing therapies that enhance the efficacy of existing cancer treatments .
Dopamine Receptor Modulation
Similar compounds have been studied for their ability to selectively modulate dopamine receptors, particularly D3 receptors, which are crucial in treating substance use disorders and other neuropsychiatric conditions. The selectivity and affinity for these receptors can lead to new therapeutic strategies for managing addiction and related disorders .
Case Studies
Several studies have documented the effects of similar compounds on biological systems:
- Neurodegenerative Disorders :
- Cancer Research :
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several pyrimidine derivatives, differing primarily in substituents on the pirimidine core and piperazine ring. Key comparisons include:
Biological Activity
2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C14H16F3N5OS
- Molecular Weight : 359.37 g/mol
The structure features a pyrimidine ring with a trifluoromethyl group at position 6, a piperazine moiety linked to a thienylcarbonyl group, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds bearing piperazine and pyrimidine rings exhibit various biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Potential as inhibitors for enzymes like acetylcholinesterase and urease.
Antimicrobial Activity
A study evaluating the antibacterial activity of similar compounds demonstrated that derivatives containing piperazine exhibited moderate to strong activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The compound's thienylcarbonyl group may enhance interaction with bacterial cell walls or enzymes, leading to increased efficacy .
Anticancer Properties
Preliminary investigations into the anticancer effects of related piperazine derivatives indicate promising results. For instance, compounds structurally similar to 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have shown cytotoxicity in various cancer cell lines, suggesting that this compound may also possess similar properties. Mechanistic studies often point towards apoptosis induction and cell cycle arrest as key pathways .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in several studies. For example:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The IC50 values reported for related compounds range from 0.63 µM to 6.28 µM, indicating strong inhibitory potential .
- Urease Inhibition : Urease inhibitors are valuable in treating urinary infections and other conditions. Related compounds have demonstrated IC50 values significantly lower than standard inhibitors, suggesting that 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine may also be effective .
Case Studies
- Antibacterial Screening : A series of synthesized piperazine derivatives were tested against common bacterial strains. The results indicated that those with thienyl substitutions showed enhanced antibacterial properties compared to their non-thienyl counterparts .
- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain analogs of the compound induced significant cytotoxic effects, with IC50 values indicating efficacy comparable to established chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and how can reaction yields be optimized?
Answer: The compound’s synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrimidine core via cyclization reactions using reagents like trifluoromethyl-substituted precursors.
- Step 2: Introduction of the piperazine ring via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Functionalization of the piperazine moiety with a 3-thienylcarbonyl group using acylating agents such as 3-thiophenecarbonyl chloride .
Optimization Strategies:
Q. How should researchers validate the structural integrity and purity of this compound?
Answer:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Kinase Inhibition Assays: Test against PI3K/Akt/mTOR pathways due to structural similarity to kinase inhibitors like GDC-0941 .
- Use ADP-Glo™ kinase assays to measure IC₅₀ values.
- Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
- Core Modifications:
- Trifluoromethyl Group: Compare with -CF₂H or -CH₃ to evaluate hydrophobic interactions .
- 3-Thienylcarbonyl Replacement: Test phenyl, furan, or heteroaromatic analogs for π-π stacking .
Methodology:
Q. How can crystallographic data resolve contradictions in reported biological activity?
Answer:
Q. What strategies mitigate metabolic instability of the trifluoromethyl group in vivo?
Answer:
- Isotope Labeling: Use ¹⁹F NMR to track metabolic degradation pathways in liver microsomes .
- Prodrug Design: Mask the trifluoromethyl group as a phosphonate ester to enhance bioavailability .
- Stability Assays: Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
Answer:
- ADME Prediction: Tools like SwissADME or QikProp calculate logP (lipophilicity), solubility, and BBB permeability .
- Molecular Dynamics (MD): Simulate interactions with serum albumin to predict plasma protein binding .
- QSAR Models: Train models using datasets of pyrimidine derivatives to correlate structural features with clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
